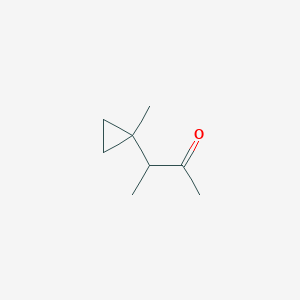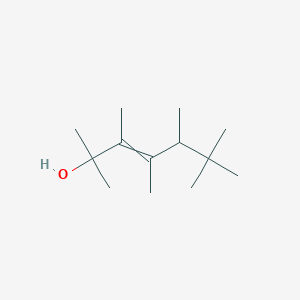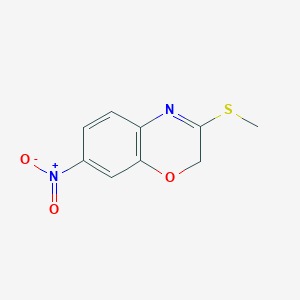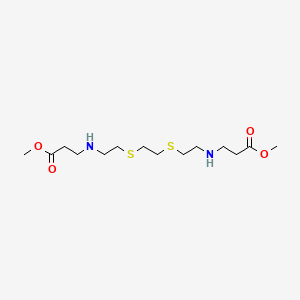
1,8-Bis-(2-methoxycarbonylethylamino)-3,6-dithiaoctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Bis-(2-methoxycarbonylethylamino)-3,6-dithiaoctane is a synthetic organic compound characterized by its unique structure, which includes two methoxycarbonylethylamino groups and a dithiaoctane backbone
Métodos De Preparación
The synthesis of 1,8-Bis-(2-methoxycarbonylethylamino)-3,6-dithiaoctane typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1,8-dibromo-3,6-dithiaoctane with 2-methoxycarbonylethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures optimal yield. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
1,8-Bis-(2-methoxycarbonylethylamino)-3,6-dithiaoctane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxycarbonylethylamino groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,8-Bis-(2-methoxycarbonylethylamino)-3,6-dithiaoctane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 1,8-Bis-(2-methoxycarbonylethylamino)-3,6-dithiaoctane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s dithiaoctane backbone allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the methoxycarbonylethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1,8-Bis-(2-methoxycarbonylethylamino)-3,6-dithiaoctane can be compared with other similar compounds, such as:
1,8-Diamino-3,6-dithiaoctane: Lacks the methoxycarbonylethyl groups, resulting in different chemical reactivity and binding properties.
1,8-Bis-(2-hydroxyethylamino)-3,6-dithiaoctane: Contains hydroxyethyl groups instead of methoxycarbonylethyl groups, affecting its solubility and interaction with biological targets.
1,8-Bis-(2-aminomethylamino)-3,6-dithiaoctane: Features aminomethyl groups, which alter its electronic properties and reactivity.
The uniqueness of this compound lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
80348-18-1 |
|---|---|
Fórmula molecular |
C14H28N2O4S2 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
methyl 3-[2-[2-[2-[(3-methoxy-3-oxopropyl)amino]ethylsulfanyl]ethylsulfanyl]ethylamino]propanoate |
InChI |
InChI=1S/C14H28N2O4S2/c1-19-13(17)3-5-15-7-9-21-11-12-22-10-8-16-6-4-14(18)20-2/h15-16H,3-12H2,1-2H3 |
Clave InChI |
WZHIHYGBGMSOTG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCNCCSCCSCCNCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




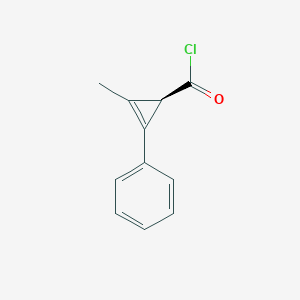
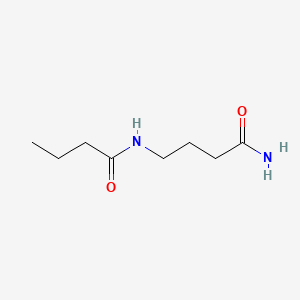

![6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl-](/img/structure/B14426949.png)
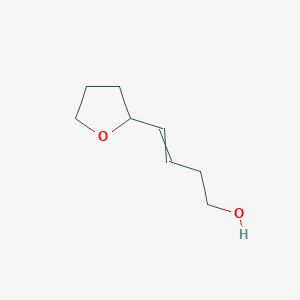
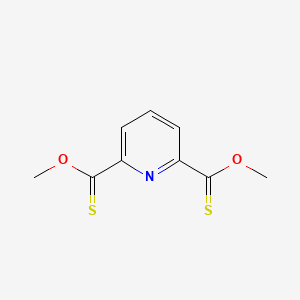
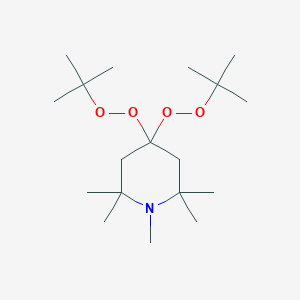
![Diethyl [1-(methanesulfinyl)ethenyl]phosphonate](/img/structure/B14426967.png)
